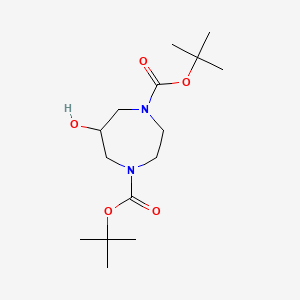

Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

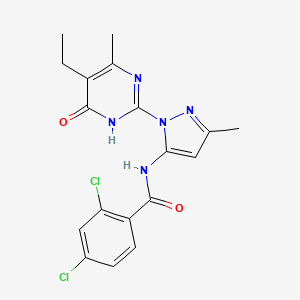

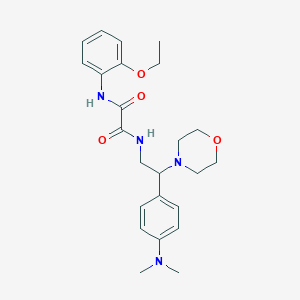

Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O5 . It is also known as DTBHD.

Molecular Structure Analysis

The InChI code for this compound is1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.39 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

- Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is utilized in the synthesis of various chemical compounds. For instance, it has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, demonstrating its role in the synthesis of pharmacologically active compounds (Gomi et al., 2012).

Catalysis and Chemical Reactions

- This compound plays a significant role in catalysis. For instance, manganese(III) complexes involving 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane have been studied for their catalytic ability in olefin epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

Radiochemistry Applications

- In radiochemistry, derivatives of this compound have been synthesized for potential use in imaging. For example, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was developed as a high-affinity radioligand for studying diazepam-insensitive benzodiazepine receptors (He et al., 1994).

Biomimetic Applications

- The compound's derivatives have also found applications in biomimetic hydroxylation of hydrocarbons. Non-heme micro-oxo-bridged diiron(III) complexes involving 1,4-bis(2-hydroxybenzyl)-1,4-diazepane were used to study selective oxidative transformation of alkanes into alcohols, mimicking natural enzymatic processes (Mayilmurugan et al., 2009).

Structural Analyses and Modeling

- Structural analysis and modeling of compounds containing this compound are essential in understanding their properties and reactivities. For instance, novel square pyramidal iron(III) complexes of linear tetradentate bis(phenolate) ligands, including 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane, have been studied as models for enzymes (Mayilmurugan et al., 2010).

Chemical Reactions and Syntheses

- The compound is involved in various chemical reactions and syntheses, providing valuable insights into organic chemistry. For example, reactions of dimethyl and di-tert-butyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with difunctional nucleophiles have been explored (Gein et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

ditert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXHKECPYYPLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)

![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)

![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)

![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)

![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)

![Sodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B2863192.png)

amino}methyl)aniline](/img/structure/B2863194.png)